![molecular formula C21H20N2O3S B2766739 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate CAS No. 941935-77-9](/img/structure/B2766739.png)

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

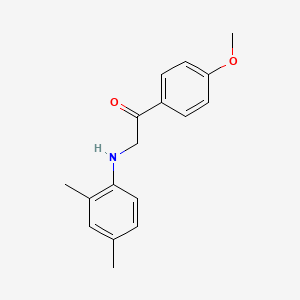

The compound seems to be a derivative of "2-(piperidin-1-yl)benzo[d]thiazol-6-ol" . This parent compound has a molecular weight of 234.32 and is a solid in its physical form .

Synthesis Analysis

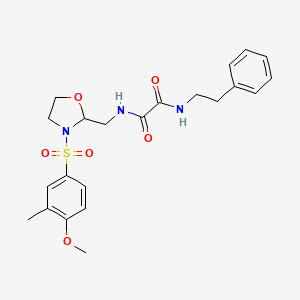

While specific synthesis information for “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate” is not available, a similar compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of the parent compound “2-(piperidin-1-yl)benzo[d]thiazol-6-ol” is given by the InChI code: 1S/C12H14N2OS/c15-9-4-5-10-11 (8-9)16-12 (13-10)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2 .Physical And Chemical Properties Analysis

The parent compound “2-(piperidin-1-yl)benzo[d]thiazol-6-ol” is a solid and has a molecular weight of 234.32 .Scientific Research Applications

Chemical and Biological Properties

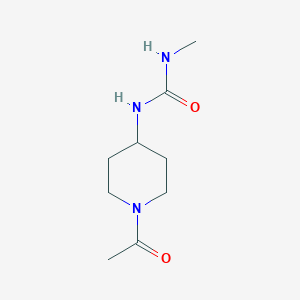

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate belongs to a class of compounds that have attracted significant interest in scientific research due to their broad spectrum of chemical and biological properties. These compounds, particularly those containing benzothiazole and piperidine moieties, have been extensively studied for their potential in various applications, including medicinal chemistry and drug development.

Anticancer and Antimicrobial Applications

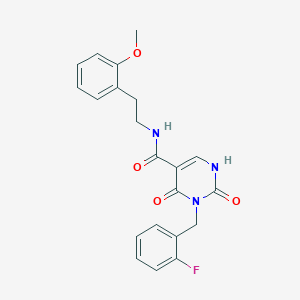

Research on benzothiazole derivatives has shown that these compounds possess a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. For instance, the structural simplicity and versatility of the benzothiazole scaffold have made it a focal point in the search for new chemotherapeutic agents. 2-Arylbenzothiazoles, in particular, have emerged as promising antitumor agents, indicating the potential of derivatives like this compound in cancer research. The ability of these compounds to serve as ligands for various biomolecules highlights their significance in the development of targeted therapies for treating different human diseases and disorders, especially cancer (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Biological Activities and Drug Design

The benzothiazole nucleus, when integrated into pharmaceutical compounds, contributes to a broad spectrum of pharmacological activities. This has led to the incorporation of benzothiazole derivatives in the design of drugs with varied therapeutic applications, including antiviral, antimicrobial, and antidiabetic activities. The therapeutic potential of these compounds is further enhanced by their structural modifications, which can lead to the development of novel drugs with improved efficacy and safety profiles. The exploration of benzothiazole derivatives in drug design and development continues to be a vibrant area of research, driven by the structural versatility and biological relevance of these compounds (Ahmed et al., 2015).

Mechanism of Action

Target of Action

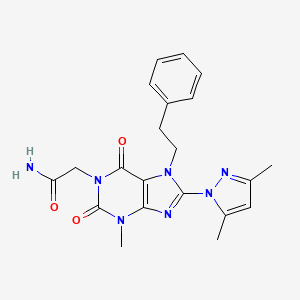

Similar compounds have been shown to inhibit theCyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .

Mode of Action

The compound’s interaction with its targets leads to the inhibition of the COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation.

Pharmacokinetics

Similar compounds have shown fair cox-2 inhibitory activity .

Result of Action

The inhibition of the COX enzymes leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation, as prostaglandins play a key role in the inflammatory response .

Properties

IUPAC Name |

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 4-acetylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-14(24)15-5-7-16(8-6-15)20(25)26-17-9-10-18-19(13-17)27-21(22-18)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLPAKFJSQOOMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=C(S3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2766659.png)

![4-acetyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2766660.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766661.png)

![2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2766662.png)

![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)

![2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone](/img/structure/B2766668.png)

![2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2766672.png)

![1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2766673.png)